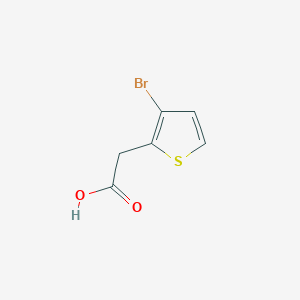

2-(3-Bromothiophen-2-yl)acetic acid

描述

Significance of Thiophene (B33073) Derivatives in Organic Synthesis and Materials Science Research

Thiophene and its derivatives are foundational scaffolds in organic chemistry, prized for their unique electronic properties and chemical versatility. numberanalytics.com First discovered in 1883, thiophene was initially seen as an impurity in benzene (B151609) but quickly became recognized as an important heterocyclic compound for creating complex molecules. numberanalytics.com In organic synthesis, the thiophene ring serves as a stable and electron-rich building block, participating in a wide range of chemical transformations. numberanalytics.comdergipark.org.tr Its aromatic nature allows for extensive substitution reactions, enabling the synthesis of a diverse array of functionalized molecules. wikipedia.org

In the realm of materials science, thiophene-based compounds have gained significant importance due to their functional properties, robustness, and versatility. researchgate.net These derivatives are integral to the development of organic electronics, where their semiconducting properties are harnessed in devices like organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. researchgate.netresearcher.liferesearchgate.net The ability of thiophene units to form conjugated polymers (polythiophenes) and oligomers is key to their application in creating materials with desirable electronic and optoelectronic properties. researchgate.netresearchgate.net Furthermore, their optical characteristics are exploited in bioimaging to monitor biological processes involving proteins and DNA. researchgate.net

Role of Halogenated Thiophenes as Versatile Precursors for Advanced Chemical Architectures

The introduction of a halogen atom, such as bromine, onto the thiophene ring dramatically enhances its utility as a synthetic precursor. Halogenation of thiophene occurs readily, and the position of the halogen can be controlled under specific reaction conditions. iust.ac.ir The carbon-halogen bond serves as a reactive handle for a variety of cross-coupling reactions, including Suzuki, Stille, and Negishi couplings. researchgate.net These reactions allow for the precise and efficient formation of new carbon-carbon bonds, enabling the construction of complex molecular architectures, such as biaryls and conjugated polymers. researchgate.net

Halogenated thiophenes are considered versatile building blocks for extended π-systems. sciforum.net For instance, they can be used to synthesize halogenated anthraquinones, which are themselves important intermediates. sciforum.net The electroreduction of polyhalothiophenes has been explored as a method to selectively remove halogen atoms, providing a route to synthesize specific halo-thiophene derivatives that are otherwise difficult to obtain directly. cdnsciencepub.comcdnsciencepub.com The presence of the halogen atom makes the thiophene derivative a key intermediate for creating functional materials where specific electronic and structural properties are required. acs.org

Strategic Importance of Carboxylic Acid Moieties in Heterocyclic Compound Design

The carboxylic acid group is one of the most important functional groups in the design of biologically active compounds and functional materials. wiley-vch.deresearchgate.net Its presence in a molecule, particularly a heterocyclic one, imparts several strategic advantages. In medicinal chemistry, the carboxylic acid moiety can act as a crucial part of a pharmacophore, the portion of a molecule responsible for its biological activity, by forming hydrogen bonds or ionic interactions with biological targets. researchgate.netnih.gov

This functional group significantly influences a molecule's physicochemical properties, such as water solubility and polarity. wiley-vch.deresearchgate.net Approximately 25% of all commercial pharmaceuticals contain a carboxylic acid group. wiley-vch.de While essential for activity, the acidic nature of the group can also present challenges, which has led to the development of bioisosteres—functional groups with similar properties that can replace the carboxylic acid to optimize a drug candidate's profile. nih.gov In the design of heterocyclic compounds, the carboxylic acid can also serve as a synthetic handle for creating amides, esters, and other derivatives, providing a scaffold to link different molecular components together. wiley-vch.denih.gov This versatility makes the carboxylic acid group a cornerstone in the design and synthesis of new drugs and materials. mdpi.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(3-bromothiophen-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO2S/c7-4-1-2-10-5(4)3-6(8)9/h1-2H,3H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTCIRZGAUYRFGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Br)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222554-10-1 | |

| Record name | 2-(3-bromothiophen-2-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 3 Bromothiophen 2 Yl Acetic Acid and Its Derivatives

Regioselective Bromination Strategies for Thiophene (B33073) Acetic Acid Scaffolds

Achieving the desired 3-bromo substitution pattern on a 2-(thiophen-2-yl)acetic acid framework requires a nuanced understanding of thiophene reactivity and careful selection of synthetic methods to overcome the inherent electronic preferences of the thiophene ring.

Electrophilic Aromatic Substitution Mechanisms in Thiophene Systems

Thiophene is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution. onlineorganicchemistrytutor.com Its reactivity is significantly greater than that of benzene (B151609), often allowing for reactions under milder conditions. pearson.compearson.com The sulfur atom activates the ring towards electrophilic attack by donating its lone-pair electrons into the π-system. st-andrews.ac.uk

Substitution preferentially occurs at the α-positions (C2 and C5) over the β-positions (C3 and C4). onlineorganicchemistrytutor.com This regioselectivity is governed by the stability of the intermediate carbocation (also known as a sigma complex or Wheland intermediate). When an electrophile attacks the C2 position, the positive charge can be delocalized over three resonance structures, including one where the charge is stabilized by the sulfur atom. In contrast, attack at the C3 position results in an intermediate with only two possible resonance structures, making it less stable. Consequently, electrophilic substitution on an unsubstituted thiophene or a thiophene with an activating group at C2, such as 2-(thiophen-2-yl)acetic acid, will overwhelmingly yield the C5-substituted product. onlineorganicchemistrytutor.com

Control of Substitution Patterns and Minimization of Byproducts

Direct bromination of 2-(thiophen-2-yl)acetic acid leads to the formation of 2-(5-bromothiophen-2-yl)acetic acid, as the acetic acid group directs the incoming electrophile to the vacant C5 position. To synthesize the 3-bromo isomer, strategies must be employed to override this natural regioselectivity. This is typically achieved by starting with a thiophene that is already substituted at the 3-position.

A common approach involves the use of blocking groups or a multi-step synthesis. For instance, a process might begin with the bromination of 3-methylthiophene, which can be selectively brominated at the 2-position. tandfonline.comnih.gov The resulting 2-bromo-3-methylthiophene (B51420) is a key intermediate. nih.gov From there, the methyl group can be functionalized or the bromine can be exchanged before introducing the acetic acid moiety.

Another strategy involves directed lithiation. For example, N-phenyl-5-propylthiophene-2-carboxamide can be prepared and then subjected to amide-directed lithiation at the C3 position, followed by quenching with an appropriate electrophile. mdpi.com A subsequent bromination step can then target the C4 position. mdpi.com

Minimizing byproducts, such as di- and poly-brominated compounds, is crucial for efficient synthesis. This is controlled by careful stoichiometry of the brominating agent, reaction temperature, and reaction time. tandfonline.com For example, using one equivalent of N-bromosuccinimide (NBS) at room temperature or below can favor mono-bromination, whereas higher temperatures or an excess of the brominating agent can lead to the formation of 2,5-dibrominated products. tandfonline.com

Utilization of Specific Brominating Agents and Lewis Acid Catalysis

The choice of brominating agent and catalyst is paramount in controlling the outcome of the reaction.

Common Brominating Agents:

N-Bromosuccinimide (NBS): A widely used reagent for the bromination of thiophenes. tandfonline.comresearchgate.net It is a solid, making it easier and safer to handle than liquid bromine. Reactions are often conducted in solvents like glacial acetic acid or chloroform. tandfonline.comresearchgate.net The use of NBS in acetic acid has been shown to be highly selective for the 2-position of 3-alkylthiophenes. tandfonline.com

Bromine (Br₂): Elemental bromine is a powerful brominating agent. It is often used in a solvent like acetic acid, which can also act as a catalyst. semanticscholar.org While effective, it is highly corrosive and volatile, and can lead to over-bromination if conditions are not strictly controlled. google.com

Lewis Acid Catalysis: Lewis acids can be employed to enhance the electrophilicity of the bromine source, thereby increasing the reaction rate. mdpi.com This is particularly useful for less reactive substrates. Copper salts, for example, can act as Lewis acid catalysts in oxidative bromination reactions using HBr. rsc.org Other studies have explored the use of various Lewis acids in the halogenation of thiophenes to facilitate cycloaddition reactions. mdpi.com Even in the absence of a traditional metal-based Lewis acid, some reactions are enhanced by additives like lactic acid derivatives, which are proposed to activate NBS through halogen bonding. nsf.gov

| Thiophene Substrate | Brominating Agent | Solvent/Catalyst | Primary Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Alkylthiophene | NBS (1 equiv.) | Glacial Acetic Acid | 2-Bromo-3-alkylthiophene | 85-98% | tandfonline.com |

| 2-(Thiophen-2-yl)acetic acid | Br₂ | Glacial Acetic Acid | 2-(5-Bromothiophen-2-yl)acetic acid | Not specified | |

| 2-Methylbenzo[b]thiophene | NBS | Acetonitrile | 3-Bromo-2-methylbenzo[b]thiophene | 99% | |

| Thiophene | NBS | Chloroform | 2,5-Dibromothiophene (B18171) | Not specified | researchgate.net |

| 3-Methylthiophene | NBS | - | 2-Bromo-3-methylthiophene | 64% | nih.gov |

Organometallic Cross-Coupling Reactions for Functionalization

The bromine atom in 2-(3-Bromothiophen-2-yl)acetic acid serves as a versatile handle for forming new carbon-carbon bonds through organometallic cross-coupling reactions, enabling extensive derivatization.

Suzuki-Miyaura Coupling Protocols for Aryl/Heteroaryl Derivatization

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction that couples an organoboron compound (typically a boronic acid or ester) with an organohalide. yonedalabs.comlibretexts.org It is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acids. researchgate.net

The catalytic cycle generally proceeds through three key steps: libretexts.orgorganic-chemistry.org

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the 3-bromothiophene (B43185) derivative, forming a Pd(II) intermediate.

Transmetalation: The organic group from the activated organoboron species is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid. organic-chemistry.org

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle. yonedalabs.com

This methodology has been successfully applied to brominated thiophenes to synthesize a variety of 2-aryl and 2,5-diarylthiophene derivatives. bohrium.comresearchgate.net For instance, 2-bromothiophene (B119243) and 2,5-dibromothiophene can be coupled with various arylboronic acids using palladium complexes, often under microwave irradiation to accelerate the reaction. bohrium.com Similarly, a bromo substituent on a thiophene ring can be selectively coupled with phenylboronic acid, leaving other reactive sites on the molecule untouched. beilstein-journals.org

| Thiophene Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Bromothiophene | Arylboronic acids | Novel Pd(II) complex | K₂CO₃ | DMF/H₂O | Good | bohrium.com |

| 5-(4-Nitrophenyl)-2-bromo-3-methylthiophene | Phenylboronic acid | Pd(OAc)₂ (1 mol%) | K₂CO₃ | - | 60% | beilstein-journals.org |

| 5-(4-Bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | Good | mdpi.com |

| 2-Bromothiophene | Aryl boronic acid | Palladium catalyst | - | - | High (up to 77%) | youtube.com |

C-H Activation and Direct Arylation Approaches in Thiophene Synthesis

While traditional cross-coupling relies on pre-functionalized substrates (e.g., organohalides), C-H activation has emerged as a more atom-economical and efficient strategy. bohrium.commdpi.com Direct arylation involves the coupling of an aryl halide directly with a C-H bond of another arene or heterocycle, catalyzed by a transition metal, typically palladium. acs.org This approach eliminates the need to prepare organometallic reagents, shortening synthetic routes. nih.gov

For a substrate like this compound or its precursors, C-H activation offers a powerful method for functionalizing the still-vacant C-H bonds, most notably at the C5 position. The presence of the bromine atom at C3 can serve as a "blocking group," preventing reaction at that site and directing functionalization to other positions. d-nb.info

Researchers have successfully performed regioselective C5-arylation of 2-bromo-3-substituted thiophenes using palladium catalysts. beilstein-journals.orgd-nb.info For example, using a catalyst system of Pd(OAc)₂ with KOAc as the base in DMA solvent, various aryl bromides can be coupled at the C5 position of 2-bromo-3-methylthiophene without cleaving the C-Br bond. beilstein-journals.org This chemo- and regioselectivity allows for the stepwise construction of complex, unsymmetrically substituted thiophenes. nih.gov More advanced methods even allow for the sequential functionalization of C2 and C5 positions, or C-H activation at the more challenging C4 position through palladium/norbornene cooperative catalysis. nih.govnih.gov

Metal-Halogen Exchange Reactions for Thienyl Organometallic Reagent Generation

Metal-halogen exchange is a fundamental and powerful tool in organometallic chemistry for the creation of carbon-metal bonds, which are pivotal for subsequent carbon-carbon bond formation. wikipedia.org This reaction is particularly relevant for the synthesis of functionalized thiophenes, such as derivatives of this compound. The process typically involves the reaction of an organic halide with an organometallic reagent, most commonly an organolithium compound like n-butyllithium. wikipedia.orgjcu.edu.au

The general mechanism for lithium-halogen exchange involves the formation of a reversible "ate-complex" intermediate. wikipedia.org The rate of exchange is kinetically controlled and generally follows the trend of I > Br > Cl for the halogen, with alkyl- and aryl fluorides being largely unreactive. wikipedia.org The stability of the resulting carbanion on the organolithium reagent also plays a significant role, with the order of stability being sp > sp2 > sp3. wikipedia.org

In the context of thiophene chemistry, metal-halogen exchange allows for the regioselective introduction of substituents. For instance, treating a dihalothiophene with an alkyllithium reagent can lead to the selective exchange of one halogen atom, enabling the synthesis of specifically substituted thiophene derivatives. researchgate.net The choice of solvent and temperature is critical to control the regioselectivity and prevent undesired side reactions. While ethereal solvents are common, some organolithium reagents exhibit instability in them. unl.edu For example, 3-lithiothiophene is not regiostable in such solvents, but a regiostable form can be prepared through a THF-induced metal-halogen exchange in hexanes. unl.edu

The use of highly activated "Rieke" metals, such as Rieke Zinc and Rieke Magnesium, offers an alternative route for generating thienyl organometallic reagents. unl.edu These metals can undergo oxidative addition to halo-thiophenes, like 3-iodothiophene, to produce regiostable organometallic precursors for various thiophene derivatives. unl.edu Grignard reagents can also be prepared via magnesium-halogen exchange, a method that tolerates a wide array of functional groups. wikipedia.orgacs.org A common approach involves reacting an aryl bromide or iodide with isopropylmagnesium chloride. wikipedia.org

The direct metalation of thiophenes using reagents like Knochel-Hauser bases (e.g., TMPZnCl·LiCl) or lithium diisopropylamide (LDA) is another efficient method for creating complex heterocyclic compounds. nih.govconsensus.app This approach is particularly useful for synthesizing polysubstituted thiophenes that bear reactive functional groups. nih.govconsensus.app

| Reagent | Substrate | Product | Key Features |

| n-Butyllithium | 2,3-Dibromothiophene | 2-Bromo-3-lithiothiophene | Selective halogen exchange |

| Rieke Zinc | 3-Iodothiophene | 3-Thienylzinc iodide | Forms regiostable organometallic reagent |

| i-PrMgCl | Aryl bromide | Arylmagnesium chloride | Tolerates various functional groups |

| LDA | Thiophene | Lithiated thiophene | Direct metalation for polysubstitution |

Green Chemistry Approaches in Thiophene Acetic Acid Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of thiophene acetic acid and its derivatives, these principles are being applied to develop more sustainable methods. ontosight.ai Key areas of focus include the use of environmentally benign solvents, safer reagents, and reaction conditions that minimize waste and energy consumption.

One significant green approach involves replacing hazardous halogenating agents. For example, the use of N-bromosuccinimide (NBS) can be substituted with a greener system of hydrogen peroxide in aqueous acetic acid to generate "Br+". cdnsciencepub.com This method has been shown to be effective for the bromination of activated thiophene rings, offering comparable yields and regioselectivity to traditional methods while being more environmentally friendly. cdnsciencepub.com The reaction shows good functional group tolerance, although it is less effective for deactivated rings. cdnsciencepub.com

The choice of solvent is another critical aspect of green synthesis. Acetic acid is considered a more eco-friendly solvent and can be used in various reactions, including the anti-dihydroxylation of alkenes where it combines with hydrogen peroxide to form peroxyacetic acid in situ. rsc.org This avoids the need for hazardous organic solvents and expensive transition metal catalysts. rsc.org Aqueous media are also being explored, providing an environmentally benign alternative for certain reactions.

Furthermore, the development of catalyst-free and one-pot synthesis protocols contributes to the greening of chemical processes. rsc.orgresearchgate.net These methods reduce the number of reaction steps, minimize the use of reagents and solvents, and often lead to higher atom economy. For example, a one-pot, base-mediated synthesis of thieno[2,3-c]coumarins from chromones has been developed that proceeds under mild conditions with a wide range of functional group tolerance. researchgate.net

| Green Approach | Conventional Method | Advantages of Green Approach |

| H₂O₂/Acetic Acid for Bromination | N-Bromosuccinimide (NBS) | Avoids hazardous reagents, comparable yields. cdnsciencepub.com |

| Acetic Acid or Water as Solvent | Chlorinated Solvents (e.g., CH₂Cl₂) | Environmentally benign, reduces toxic waste. rsc.org |

| Catalyst-free Reactions | Transition Metal Catalysis | Reduces cost and metal contamination. rsc.org |

| One-Pot Synthesis | Multi-step Synthesis | Improves efficiency, reduces waste and energy use. researchgate.netnih.gov |

Esterification and Amidation Reactions for Carboxylic Acid Derivatization

Esterification and amidation are fundamental reactions for the derivatization of carboxylic acids like this compound. These transformations are crucial for creating a diverse range of compounds with potential applications in medicinal chemistry and materials science. ontosight.aimdpi.com

Esterification of thiophene-based carboxylic acids can be achieved through various methods. A common approach involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. google.com For instance, ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate can be synthesized by esterifying the corresponding bromothiophene intermediate with ethyl bromoacetate (B1195939) using potassium carbonate as a base in THF. This reaction is typically performed at low temperatures to prevent hydrolysis of the ester product. The Buchwald-Hartwig amination, though primarily for C-N bond formation, has been adapted for esterification by coupling bromothiophenes with ethyl oxalate (B1200264) derivatives, albeit with moderate yields.

Amidation reactions involve the coupling of a carboxylic acid with an amine to form an amide bond. This can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, or by using coupling agents. For example, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide is prepared by the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl₄. researchgate.net Formamide-catalyzed amidation offers a cost-effective and versatile method for this transformation. rsc.org

The development of efficient and scalable methods for these derivatizations is an active area of research. For example, a one-carbon homologation of an alcohol to an extended carboxylic acid, ester, or amide can be achieved through a Mitsunobu reaction with an alkoxymalononitrile, followed by unmasking with a suitable nucleophile. organic-chemistry.org This can even be performed as a one-pot process. organic-chemistry.org

| Reaction Type | Reagents | Product | Key Features |

| Esterification | Carboxylic acid, Alcohol, Acid catalyst | Ester | Fundamental derivatization. google.com |

| Esterification | Bromothiophene, Ethyl bromoacetate, K₂CO₃ | Ethyl bromothiophene acetate | Base-mediated, temperature-sensitive. |

| Amidation | Carboxylic acid, Amine, Coupling agent | Amide | Forms robust amide bond. researchgate.net |

| Amidation | Carboxylic acid, Amine, Formamide catalyst | Amide | Cost-effective method. rsc.org |

Cascade and One-Pot Synthetic Pathways for Complex Thiophene Architectures

A variety of cascade reactions have been developed for the synthesis of fused thiophene systems. For example, a one-pot, transition-metal-free, base-mediated synthesis of functionalized thieno[2,3-c]coumarins has been achieved from chromones. researchgate.net This reaction proceeds through a cascade involving a Michael addition, a Knoevenagel condensation, and an intramolecular cyclization. researchgate.net Similarly, novel pyrazole-s-triazine derivatives can be synthesized via a one-pot reaction of β-dicarbonyl compounds with N,N-dimethylformamide dimethylacetal, followed by the addition of a hydrazinyl-s-triazine in the presence of acetic acid. nih.gov

Palladium-catalyzed cascade reactions are also powerful tools for constructing complex molecules. A notable example is the cascade Tsuji-Trost reaction/Heck coupling of N-Ts o-bromoanilines with 4-acetoxy-2-butenonic acid derivatives to produce substituted indole/azaindole-3-acetic acid derivatives. organic-chemistry.org This reaction utilizes a Pd(OAc)₂/P(o-tol)₃/DIPEA system. organic-chemistry.org

The synthesis of bi-aryl ketones, which are important motifs in many pharmaceuticals, can be achieved through Pd(0)-catalyzed cross-coupling reactions. researchgate.net For instance, thienyl ketones have been synthesized by the cross-coupling of 3-methylthiophene-2-carbonyl chloride with various aryl/heteroaryl-boronic acids under mild conditions. researchgate.net

| Reaction Name | Key Steps | Product Type | Catalyst/Reagents |

| Michael-Knoevenagel-Cyclization | Michael addition, Knoevenagel condensation, intramolecular cyclization | Thieno[2,3-c]coumarins | Base-mediated |

| Pyrazole-s-triazine synthesis | Reaction with DMF-DMA, addition of hydrazinyl-s-triazine | Pyrazole-s-triazine derivatives | Acetic acid |

| Tsuji-Trost/Heck Coupling | Tsuji-Trost reaction, Heck coupling | Indole/azaindole-3-acetic acid derivatives | Pd(OAc)₂/P(o-tol)₃/DIPEA |

| Suzuki Cross-Coupling | Cross-coupling of acyl chloride and boronic acid | Thienyl ketones | Pd(0) catalyst |

Advanced Spectroscopic and Crystallographic Characterization Techniques

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying the functional groups and probing the skeletal vibrations of a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. For 2-(3-Bromothiophen-2-yl)acetic acid, the spectrum would be expected to show characteristic absorption bands for the carboxylic acid and the substituted thiophene (B33073) ring. Key expected vibrational frequencies would include a broad O-H stretching band from the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹, and a sharp, strong C=O stretching band around 1700 cm⁻¹. Vibrations associated with the thiophene ring, such as C-H and C-S stretching, and ring deformation modes, would also be present. researchgate.netresearchgate.net

Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Mode Assignment

FT-Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the analysis of this compound, FT-Raman would be useful for observing the C-S and C-Br stretching vibrations, which are often weak in FT-IR spectra. The aromatic C=C stretching vibrations of the thiophene ring would also be prominent. A combined analysis of both FT-IR and FT-Raman spectra would allow for a more complete assignment of the molecule's fundamental vibrational modes. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

NMR spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of this compound would provide a wealth of structural information. It would be expected to show distinct signals for the two protons on the thiophene ring, the two protons of the methylene (B1212753) (-CH₂-) group, and the acidic proton of the carboxyl group. The chemical shifts (δ) of the thiophene protons would be in the aromatic region, and their coupling pattern (J-coupling) would confirm their adjacency. The methylene protons would appear as a singlet, and the carboxylic acid proton would likely be a broad singlet, the position of which can be concentration and solvent dependent. plos.orgnih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals would be expected for each of the six carbon atoms: the four carbons of the thiophene ring, the methylene carbon, and the carbonyl carbon of the carboxylic acid. The chemical shift of the carbonyl carbon would be the most downfield (typically > 170 ppm). The positions of the thiophene carbon signals would be indicative of the substitution pattern, with the carbon bearing the bromine atom (C3) and the carbon attached to the acetic acid group (C2) being clearly identifiable. thieme-connect.de

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy) would show correlations between J-coupled protons, confirming the connectivity of the protons on the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation) would reveal one-bond correlations between protons and the carbons they are directly attached to. This would link the proton signals of the thiophene ring and the methylene group to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing longer-range connectivity (typically over two or three bonds). It would show correlations from the methylene protons to the carbonyl carbon and to carbons C2 and C3 of the thiophene ring, unequivocally confirming the attachment of the acetic acid side chain to the C2 position of the 3-bromothiophene (B43185) ring.

Despite the established utility of these techniques, specific experimental data for this compound remains elusive in the current body of scientific literature. The generation of a complete and verified spectroscopic profile for this compound awaits future research and publication.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Maxima

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, corresponding to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk The absorption spectrum of an organic molecule is determined by the types of electronic transitions available, which are dictated by the functional groups, or chromophores, present. shu.ac.uk In this compound, the primary chromophores are the bromothiophene ring and the carboxylic acid group.

The absorption of UV radiation in such molecules is typically dominated by two main types of transitions: π → π* and n → π*. shu.ac.uk

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of unsaturated systems like the thiophene ring. These transitions are generally of high intensity, with molar absorptivity (ε) values often exceeding 1000 L mol⁻¹ cm⁻¹. uomustansiriyah.edu.iq For thiophene derivatives, these absorptions are typically observed in the 230-270 nm range. The first absorption band of halothiophenes is often centered near 240 nm. escholarship.org

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (n), such as those on the oxygen atoms of the carboxylic acid, to a π* antibonding orbital of the carbonyl group. Compared to π → π* transitions, n → π* transitions are of much lower intensity (ε typically 10-100 L mol⁻¹ cm⁻¹) and occur at longer wavelengths, often around 270-290 nm for carboxylic acids. shu.ac.uk

The UV-Vis spectrum of this compound is therefore expected to show a strong absorption band at a lower wavelength corresponding to the π → π* transition of the conjugated thiophene system, and a much weaker band at a longer wavelength due to the n → π* transition of the carbonyl group.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecular ion. tutorchase.com For this compound, electron impact (EI) ionization would produce a molecular ion (M⁺˙) whose mass-to-charge ratio (m/z) confirms the molecular weight.

A key feature in the mass spectrum of a bromine-containing compound is the isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.5% and 49.5%, respectively). wpmucdn.com This results in the molecular ion appearing as a pair of peaks of almost equal intensity, separated by two mass units (M⁺˙ and [M+2]⁺˙), which is a definitive indicator for the presence of a single bromine atom in the molecule. wpmucdn.com

The fragmentation of the molecular ion provides valuable structural information. The fragmentation process involves the breaking of the parent ion into smaller, charged fragments (daughter ions). tutorchase.com For this compound, the expected fragmentation pathways are influenced by the carboxylic acid functional group and the bromo-thiophene moiety. libretexts.orgmiamioh.edu

Expected Fragmentation Pathways:

Loss of Hydroxyl Radical: Cleavage of the C-OH bond in the carboxylic acid group results in a prominent peak at M-17. libretexts.orgmiamioh.edu

Loss of Carboxyl Group: Cleavage of the bond between the ring and the acetic acid side chain can lead to the loss of the entire COOH group, producing a peak at M-45. libretexts.org

McLafferty Rearrangement: Carboxylic acids can undergo a McLafferty rearrangement, though this is more common in longer-chain acids. libretexts.org

Loss of CH₂COOH: Alpha-cleavage of the bond between the thiophene ring and the methylene group would result in the loss of the acetic acid moiety as a radical (•CH₂COOH, mass 59), leading to a fragment corresponding to the 3-bromothienyl cation.

Loss of Bromine: Cleavage of the C-Br bond would lead to a peak at M-79/M-81.

| m/z Value | Lost Fragment | Description |

|---|---|---|

| 220/222 | - | Molecular Ion Peak (M⁺˙ / [M+2]⁺˙) |

| 203/205 | •OH | Loss of hydroxyl radical from carboxylic acid |

| 175/177 | •COOH | Loss of carboxyl group |

| 161 | •CH₂COOH | Loss of acetic acid side chain |

| 141 | •Br | Loss of bromine atom |

X-ray Diffraction Crystallography for Solid-State Structural Determination

While a specific crystallographic study for this compound is not publicly available, analysis of closely related structures, such as (2E)-1-(3-bromothiophen-2-yl)-3-(2-methoxyphenyl)prop-2-en-1-one, provides insight into the likely crystallographic parameters. nih.gov The crystallization of a compound into a specific crystal system (e.g., monoclinic, triclinic) and space group is determined by its molecular symmetry and the energetic favorability of its packing arrangement. The unit cell parameters (a, b, c, α, β, γ) define the dimensions and angles of the fundamental repeating unit of the crystal lattice. materialsproject.org For example, a related diquinoline acetic acid cocrystal was found to crystallize in the triclinic space group P-1. yu.edu.jo

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | Data not specified |

| b (Å) | Data not specified |

| c (Å) | Data not specified |

| α (°) | Data not specified |

| β (°) | Data not specified |

| γ (°) | Data not specified |

| Volume (ų) | Data not specified |

| Z' | 8 |

Note: Z' is the number of independent molecules in the asymmetric unit.

The solid-state architecture of this compound is governed by a network of non-covalent intermolecular interactions. yu.edu.jo The most significant of these is the hydrogen bond formed by the carboxylic acid functional group. Carboxylic acids commonly form robust centrosymmetric dimers, where the hydroxyl group of one molecule acts as a hydrogen bond donor to the carbonyl oxygen of a second, symmetry-related molecule, and vice-versa. yu.edu.jo This interaction is described by the graph-set notation R²₂(8), indicating a ring motif formed by two donors and two acceptors involving eight atoms.

Beyond this primary hydrogen-bonding motif, other weaker interactions are expected to contribute to the stability of the crystal packing:

C-H···O Interactions: The hydrogen atoms on the thiophene ring or the methylene group can act as weak donors to the oxygen atoms of the carboxylic acid. mdpi.com

Halogen Bonding: The bromine atom, having an electropositive region known as a σ-hole, can interact with nucleophilic atoms like oxygen or sulfur from neighboring molecules (Br···O or Br···S).

π–π Stacking: The planar thiophene rings of adjacent molecules may stack on top of each other, an interaction driven by favorable electrostatic and dispersion forces. nih.gov

These interactions collectively guide the molecules to assemble into a specific three-dimensional supramolecular architecture. mdpi.com

Hirshfeld surface analysis is a computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. scirp.orgresearchgate.net The Hirshfeld surface is mapped around a molecule, and the color coding indicates the nature and proximity of intermolecular contacts. The analysis generates a 2D "fingerprint plot," which summarizes all the intermolecular contacts and provides a quantitative percentage contribution for each type of interaction. researchgate.netresearchgate.net

For this compound, the analysis would likely reveal the following distribution of contacts, based on studies of similar molecules containing bromo-thiophene and hydrogen-bonding groups: researchgate.netiucr.org

H···H Contacts: Typically the largest contributor, arising from the numerous hydrogen atoms on the molecular periphery. researchgate.netiucr.org

O···H/H···O Contacts: These appear as distinct "spikes" on the fingerprint plot and represent the strong O-H···O hydrogen bonds of the carboxylic acid dimers.

C···H/H···C Contacts: These represent van der Waals interactions between the carbon and hydrogen atoms of adjacent molecules. researchgate.net

Br···H/H···Br Contacts: These contacts quantify the interactions involving the bromine atom.

S···H/H···S Contacts: These represent interactions involving the sulfur atom of the thiophene ring.

| Interaction Type | Predicted Percentage Contribution |

|---|---|

| H···H | ~25-40% |

| C···H / H···C | ~20-30% |

| O···H / H···O | ~10-20% |

| Br···H / H···Br | ~5-15% |

| S···H / H···S | ~5-10% |

Computational Chemistry and Quantum Chemical Investigations

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for investigating the electronic structure of molecules. nih.govdntb.gov.ua This method is employed to determine the most stable three-dimensional arrangement of atoms (optimized geometry) and to explore the electronic landscape of the molecule.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For organic molecules containing elements like sulfur and bromine, a popular and well-validated choice is the B3LYP hybrid functional. researchgate.netnih.gov B3LYP, which stands for Becke, 3-parameter, Lee-Yang-Parr, combines the strengths of both Hartree-Fock theory and DFT.

This functional is typically paired with a comprehensive basis set, such as the Pople-style 6-311++G(d,p). nih.govresearchgate.netgaussian.com Let's break down this notation:

6-311G : This indicates a triple-zeta valence basis set, providing a high degree of flexibility for describing the valence electrons, which are crucial for chemical bonding and reactivity.

++ : These plus signs signify the addition of diffuse functions to both heavy atoms and hydrogen atoms. Diffuse functions are essential for accurately describing species with electron density far from the nucleus, such as anions and molecules involved in hydrogen bonding. gaussian.com

(d,p) : These letters represent polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). gaussian.com Polarization functions allow for the description of non-spherical electron density distributions, which is critical for accurately modeling chemical bonds. researchgate.net

Theoretical studies on similar bromothiophene derivatives have successfully utilized the B3LYP functional with basis sets like 6-311++G(d,p) to simulate their molecular structure and properties. researchgate.netnih.gov

A critical step in computational research is the validation of the chosen theoretical model. The most reliable way to achieve this is by comparing the calculated (optimized) molecular geometry with experimental data obtained from single-crystal X-ray diffraction. nih.goviucr.org This technique provides precise measurements of bond lengths, bond angles, and dihedral angles in the solid state. creative-biostructure.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The HOMO represents the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. wikipedia.org The energies of these orbitals and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are critical indicators of a molecule's kinetic stability and chemical reactivity. nih.govscience.gov

E(HOMO) : A higher HOMO energy indicates a greater tendency to donate electrons.

E(LUMO) : A lower LUMO energy suggests a greater ability to accept electrons.

HOMO-LUMO Gap (ΔE) : A small energy gap implies that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Compounds with a small gap are often described as soft molecules.

Computational studies on analogous bromothiophene chalcones have calculated these values using DFT. researchgate.net For example, the values for a related compound, 2E-1-(3-bromothiophene-2-yl)-3-(1, 3-benzodioxol-5-yl)prop-2-en-1-one, illustrate the typical outputs of such an analysis. researchgate.net

Table 1: Example Frontier Molecular Orbital Energies for a Related Bromothiophene Derivative

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -5.68 |

| E(LUMO) | -1.01 |

| Energy Gap (ΔE) | 4.67 |

Data derived from a study on 2E-1-(3-bromothiophene-2-yl)-3-(1, 3-benzodioxol-5-yl)prop-2-en-1-one for illustrative purposes. researchgate.net

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. dntb.gov.uaresearchgate.net These descriptors are derived using Koopmans' theorem and provide a quantitative framework for understanding reactivity.

Chemical Potential (μ) : Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (E(HOMO) + E(LUMO)) / 2.

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron distribution. Hard molecules have a large HOMO-LUMO gap. It is calculated as η = (E(LUMO) - E(HOMO)) / 2.

Global Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

Table 2: Example Chemical Reactivity Descriptors for a Related Bromothiophene Derivative

| Reactivity Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Chemical Potential (μ) | (E(HOMO) + E(LUMO)) / 2 | -3.345 |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | 2.335 |

| Electrophilicity Index (ω) | μ² / (2η) | 2.39 |

Data derived from a study on 2E-1-(3-bromothiophene-2-yl)-3-(1, 3-benzodioxol-5-yl)prop-2-en-1-one for illustrative purposes. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. chemrxiv.org It is plotted on the molecule's electron density surface, using a color scale to indicate different potential values. MEP maps are invaluable for identifying the regions of a molecule that are most likely to be involved in electrophilic and nucleophilic interactions. nih.govpearson.com

Red Regions : Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with nucleophilic character. pearson.com In 2-(3-Bromothiophen-2-yl)acetic acid, these would be expected around the oxygen atoms of the carboxylic acid group.

Blue Regions : Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. pearson.com The hydrogen atom of the carboxylic acid group is a likely positive site.

Green Regions : Represent areas of near-zero potential.

By analyzing the MEP map, chemists can predict how the molecule will interact with other reagents, identifying likely sites for hydrogen bonding and other non-covalent interactions. nih.gov Studies on various bromothiophene derivatives have used MEP mapping to pinpoint their reactive centers, confirming that negative potentials are typically located on electronegative atoms like oxygen, while positive potentials are found on hydrogen atoms. dntb.gov.uaresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding, charge transfer, and conjugative interactions within a molecule. researchgate.net By transforming the complex wave function of a molecule into a localized Lewis-like structure of bonds and lone pairs, NBO analysis provides a quantitative description of electron delocalization and the stabilizing effects of intramolecular interactions. uni-muenchen.de This analysis is particularly insightful for understanding the electronic structure of this compound.

The stability of a molecule is significantly influenced by hyperconjugative interactions, which involve the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. researchgate.net The energetic significance of these interactions is evaluated using second-order perturbation theory. researchgate.net For this compound, significant intramolecular charge transfer (ICT) is confirmed by the presence of electron density in the σ* and π* antibonding orbitals and the corresponding second-order delocalization energies (E(2)). researchgate.net

A detailed NBO analysis would quantify the stabilization energies for the most significant donor-acceptor interactions within this compound. These interactions typically include:

π → π transitions:* Delocalization of π-electrons from the thiophene (B33073) ring to the antibonding π* orbitals of the carboxylic acid group, and vice versa.

n → π transitions:* Delocalization of non-bonding (lone pair) electrons from the oxygen atoms of the carboxylic acid and the sulfur and bromine atoms of the thiophene ring into the antibonding π* orbitals of the carbonyl group and the thiophene ring.

These charge transfer interactions are fundamental to the molecule's chemical reactivity and its spectroscopic and nonlinear optical properties.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O) | π(C=O) | Data not available | n → π |

| LP (Br) | σ(C-C) | Data not available | n → σ |

| π (Thiophene) | π(C=O) | Data not available | π → π |

Prediction of Spectroscopic Parameters and Simulation of Spectra

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting and interpreting the spectroscopic properties of molecules like this compound. By calculating the vibrational frequencies and electronic transitions, simulated spectra (FT-IR, FT-Raman, and UV-Vis) can be generated, which are often in good agreement with experimental data. researchgate.netnih.gov

Vibrational Spectroscopy (FT-IR and FT-Raman): The vibrational spectra of this compound are characterized by specific modes corresponding to the functional groups present in the molecule. DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), can predict the wavenumbers of these vibrations. nih.govresearchgate.net A scaling factor is typically applied to the calculated frequencies to correct for anharmonicity and other systematic errors. nih.gov

Key vibrational modes for this compound would include:

O-H stretching: From the carboxylic acid group, typically observed in the range of 2500-3300 cm⁻¹.

C=O stretching: From the carbonyl group of the carboxylic acid, a strong absorption usually found around 1700-1760 cm⁻¹.

C-H stretching: Aromatic C-H stretching from the thiophene ring (around 3000-3100 cm⁻¹) and aliphatic C-H stretching from the acetic acid moiety (around 2850-3000 cm⁻¹). researchgate.net

C-S stretching: Vibrations involving the thiophene ring.

C-Br stretching: A low-frequency vibration.

The potential energy distribution (PED) analysis is used to assign the calculated vibrational frequencies to specific atomic motions within the molecule. researchgate.net

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra of the molecule. These calculations provide information about the electronic transitions between molecular orbitals, primarily the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The calculated absorption wavelengths (λmax) and oscillator strengths correspond to the peaks in the UV-Vis spectrum. For molecules with significant intramolecular charge transfer, the electronic transitions often correspond to the transfer of electron density from a donor part of the molecule to an acceptor part.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

|---|---|---|

| O-H stretch | Data not available | Data not available |

| C=O stretch | Data not available | Data not available |

| C-H stretch (aromatic) | Data not available | Data not available |

| C-H stretch (aliphatic) | Data not available | Data not available |

Nonlinear Optical (NLO) Properties through First Hyperpolarizability Calculations

Organic molecules with donor-π-acceptor (D-π-A) structures can exhibit significant nonlinear optical (NLO) properties, making them promising for applications in photonics and optoelectronics. nih.govrsc.org The NLO response of a molecule is quantified by its hyperpolarizabilities. The first hyperpolarizability (β) is a measure of the second-order NLO response. rsc.org

For this compound, the thiophene ring can act as a π-conjugated bridge, the bromine atom as a weak electron donor, and the carboxylic acid group as an electron acceptor. This arrangement can facilitate intramolecular charge transfer upon excitation, which is a key requirement for a significant NLO response. nih.gov

The first hyperpolarizability (β) can be calculated using DFT methods. uobasrah.edu.iq The total first hyperpolarizability (β_tot) is determined from the individual tensor components (β_x, β_y, β_z) of the β tensor calculated by the quantum chemistry software. A large β_tot value is indicative of a strong second-order NLO response. The dipole moment (μ) and the polarizability (α) are also important parameters that are calculated alongside the hyperpolarizability. researchgate.net The product of the dipole moment and the first hyperpolarizability (μβ) is often used as a figure of merit for NLO chromophores. rsc.org

The magnitude of the first hyperpolarizability is sensitive to the electronic nature of the donor and acceptor groups and the length and nature of the π-conjugated system. While this compound may not have the classic strong donor-acceptor pair seen in high-performance NLO materials, the presence of the polarizable bromine atom and the π-system of the thiophene ring coupled with the carboxylic acid group suggests that it could possess modest NLO properties.

| Property | Calculated Value | Units |

|---|---|---|

| Dipole Moment (μ) | Data not available | Debye |

| Polarizability (α) | Data not available | esu |

| First Hyperpolarizability (β_tot) | Data not available | esu |

Reaction Mechanisms and Kinetics of 2 3 Bromothiophen 2 Yl Acetic Acid Transformations

Detailed Mechanistic Pathways of Electrophilic Substitution on Bromothiophene Acetic Acid Systems

Electrophilic substitution reactions are fundamental to the functionalization of thiophene (B33073) rings. numberanalytics.com The mechanism is analogous to that of benzene (B151609), proceeding through a Wheland intermediate, also known as a sigma-complex. numberanalytics.com However, the sulfur atom in the thiophene ring makes it more reactive than benzene towards electrophilic attack. numberanalytics.come-bookshelf.de

Formation and Stability of Sigma-Complex Intermediates

In the case of thiophene, electrophilic attack can occur at the C2 or C3 position. The sigma-complex formed by attack at the C2 position is generally more stable due to better delocalization of the positive charge, involving the sulfur atom. This leads to a preference for substitution at the α-position (C2 or C5) in unsubstituted thiophenes. e-bookshelf.de

The stability of the sigma-complex is influenced by the nature of the substituents already present on the thiophene ring. Electron-donating groups stabilize the carbocationic intermediate, thereby increasing the reaction rate, while electron-withdrawing groups have the opposite effect. wvu.edu

Directing Effects of Substituents on Regioselectivity and Reaction Rates

The substituents on the thiophene ring play a critical role in directing the position of further electrophilic attack and influencing the reaction rate. pearson.commsu.edu These directing effects are a consequence of both inductive and resonance effects of the substituents.

For 2-(3-bromothiophen-2-yl)acetic acid, the thiophene ring has two substituents: a bromine atom at the 3-position and an acetic acid group at the 2-position.

Bromine (at C3): As a halogen, bromine is an electron-withdrawing group via the inductive effect, which deactivates the ring towards electrophilic attack. However, it is an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance, which can stabilize the sigma-complex.

Acetic acid group (-CH₂COOH at C2): The carboxylic acid moiety is an electron-withdrawing and deactivating group. In the case of thiophene-2-acetic acid, this group directs electrophilic substitution to the 4-position.

The interplay of these two substituents determines the regioselectivity of further substitution. For instance, in related systems, the chloromethylation of 2-acetothienone, which also has a deactivating group at the 2-position, is promoted at the 4-position in highly acidic media due to protonation of the carbonyl group, which enhances its electron-withdrawing capacity. researchgate.net

Catalytic Mechanisms in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely used to functionalize bromothiophene derivatives. nih.govacs.orgnih.gov

Role of Transition Metal Catalysts (e.g., Palladium) in C-C Bond Formation

The general catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, involves three key steps: whiterose.ac.uk

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, a bromothiophene derivative) to form a Pd(II) intermediate.

Transmetalation: The organometallic reagent (e.g., an organoboron compound in the Suzuki reaction) transfers its organic group to the palladium complex.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. whiterose.ac.uk

In the context of this compound, the bromine atom at the C3 position serves as the site for oxidative addition of the palladium catalyst, enabling the formation of a new bond at this position. For example, Suzuki-Miyaura coupling reactions have been successfully employed to synthesize various derivatives of bromothiophenes by reacting them with different boronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄. mdpi.comresearchgate.netnih.gov

The reactivity of the C-Br bond is crucial. Studies on related compounds, such as (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, have shown that the bromo group on an aryl moiety can be preferentially substituted over the thiophenyl-Br, indicating differences in reactivity. mdpi.com

Ligand Effects on Catalytic Activity and Selectivity

The ligands coordinated to the palladium center have a profound impact on the efficiency and selectivity of cross-coupling reactions. nih.govresearchgate.net They can influence the solubility of the catalyst, its stability, and the rates of the individual steps in the catalytic cycle.

Bulky and electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and tri-cyclohexylphosphine (PCy₃), have been shown to be particularly effective for a wide range of challenging cross-coupling reactions, including those involving sterically hindered substrates or less reactive aryl chlorides. nih.gov For the amidation of five-membered heterocyclic bromides, sterically demanding biaryl phosphine ligands were found to be essential for promoting the reaction. nih.gov

In some cases, ligand-less palladium catalysts, such as Pd(OAc)₂, can be highly efficient for the direct arylation of thiophene derivatives, particularly at low catalyst loadings. rsc.orgresearchgate.net The choice of ligand, or the decision to use a ligand-less system, depends on the specific substrates and desired outcome of the reaction.

Kinetic Studies of Halogenation Reactions on Thiophene Derivatives

Kinetic studies provide valuable insights into the mechanisms and rates of chemical reactions. The halogenation of thiophene and its derivatives has been the subject of such investigations.

A study on the chlorination of thiophene in an aqueous solution at pH 7 found the reaction to be rapid and of the second order, with a half-life of 24 seconds at 24.5°C. isca.in This rapid kinetics necessitated a special technique using a rotating platinum electrode to follow the reaction. isca.in While this study was on the parent thiophene, it highlights the high reactivity of the thiophene ring towards halogenation.

The bromination of substituted thiophenes with N-bromosuccinimide (NBS) in acetic acid at room temperature has been shown to proceed with high regioselectivity, favoring the 2-position. tandfonline.com This method is suitable for large-scale preparations. tandfonline.com The rate and selectivity of bromination are influenced by the substituents present on the thiophene ring. For instance, the presence of an electron-withdrawing group can make the reaction more challenging. researchgate.net

Below is a table summarizing kinetic data for the chlorination of thiophene.

Table 1: Kinetic Data for the Chlorination of Thiophene

| Parameter | Value |

|---|---|

| Reaction Order | Second |

| Half-life (at 24.5°C) | 24 s |

| Specific Reaction Rate | - |

| Energy of Activation (Ea) | - |

| Pre-exponential Factor (A) | - |

Data from a study on the chlorination of thiophene in aqueous solution at pH 7. isca.in Specific values for the reaction rate, activation energy, and pre-exponential factor were evaluated in the study but are not detailed here.

Determination of Activation Parameters (e.g., Arrhenius Activation Energy)

The activation energy (Ea) is the minimum energy required for a chemical reaction to occur. ucalgary.ca The Arrhenius equation, formulated by Svante Arrhenius in 1889, mathematically describes the relationship between the rate constant (k) of a chemical reaction, the absolute temperature (T), and the activation energy. opentextbc.calibretexts.org The equation is given by:

k = A * exp(-Ea / RT)

Where:

k is the rate constant.

A is the pre-exponential factor, which is a constant for each chemical reaction. It relates to the frequency of collisions between reactant molecules. ucalgary.ca

Ea is the activation energy.

R is the universal gas constant (8.314 J/mol·K). libretexts.org

T is the absolute temperature in Kelvin.

A higher activation energy corresponds to a slower reaction rate, as fewer molecules will possess the necessary energy to overcome the activation barrier. libretexts.org Conversely, a lower activation energy results in a faster reaction rate.

The activation energy for transformations involving this compound can be determined experimentally by measuring the reaction rate constant at different temperatures. By plotting the natural logarithm of the rate constant (ln k) versus the reciprocal of the absolute temperature (1/T), a straight line is obtained. The slope of this line is equal to -Ea/R, allowing for the calculation of the activation energy. opentextbc.ca

Table 1: Illustrative Data for Determining Activation Energy

This table provides a hypothetical set of data to illustrate the process of calculating activation energy.

| Temperature (K) | 1/T (K⁻¹) | Rate Constant (k) (s⁻¹) | ln(k) |

| 300 | 0.00333 | 1.0 x 10⁻⁵ | -11.51 |

| 310 | 0.00323 | 2.5 x 10⁻⁵ | -10.60 |

| 320 | 0.00313 | 6.0 x 10⁻⁵ | -9.72 |

| 330 | 0.00303 | 1.4 x 10⁻⁴ | -8.87 |

By plotting ln(k) versus 1/T from the table above, the slope of the resulting line can be used to calculate the activation energy for the hypothetical reaction.

Investigation of Solvent Effects on Reaction Kinetics

The choice of solvent can significantly influence the rate of a chemical reaction. wikipedia.org This is due to the differential solvation of the reactants and the transition state. wikipedia.org If the transition state is stabilized by the solvent to a greater extent than the reactants, the reaction rate will increase. Conversely, if the reactants are more stabilized than the transition state, the reaction rate will decrease. wikipedia.org

Polar aprotic solvents, such as dimethylformamide (DMF) and γ-valerolactone (GVL), have been shown to accelerate reaction rates in various chemical transformations. epfl.chwhiterose.ac.uk For example, in acid-catalyzed biomass conversion reactions, GVL has been observed to cause significant increases in reaction rates compared to water. epfl.ch This effect is attributed to the ability of the aprotic solvent to alter the stabilization of the acidic proton relative to the protonated transition state. epfl.ch

In the context of palladium-catalyzed cross-coupling reactions, which are relevant to the functionalization of bromo-substituted thiophenes, the solvent plays a crucial role. whiterose.ac.uk Solvents can affect catalyst stability, with coordinating solvents potentially competing with ligands. whiterose.ac.uk The polarity of the solvent is also a key factor. For instance, the use of a more polar solvent can promote the formation of the active catalytic species in some palladium-catalyzed reactions. whiterose.ac.uk

While specific kinetic data for solvent effects on reactions of this compound are not detailed in the provided search results, the general principles of solvent effects on reaction kinetics are well-established. The rate of a reaction involving this compound would be expected to vary with the solvent's polarity, proticity, and coordinating ability.

Table 2: General Solvent Properties and Their Potential Impact on Reaction Kinetics

| Solvent | Dielectric Constant (at 25°C) wikipedia.org | Type | Potential Effect on Reactions of this compound |

| Water | 78 | Protic, Polar | May stabilize charged species and participate in hydrogen bonding. Can act as a nucleophile in some reactions. |

| Dimethylformamide (DMF) | 37 | Aprotic, Polar | Good at dissolving both organic and inorganic compounds. Can coordinate with metal catalysts. whiterose.ac.uk |

| Acetonitrile | 37 | Aprotic, Polar | Polar aprotic solvent that can influence reaction rates. wikipedia.org |

| 1,4-Dioxane | 2.2 | Aprotic, Nonpolar | Often used in combination with other solvents to fine-tune reaction conditions. whiterose.ac.uk |

| Toluene | 2.4 | Aprotic, Nonpolar | A nonpolar solvent that may be suitable for reactions involving nonpolar reactants. whiterose.ac.uk |

The selection of an appropriate solvent is a critical aspect of reaction optimization, enabling control over both the thermodynamic and kinetic aspects of a chemical transformation. wikipedia.org

Structure Property Relationships in 2 3 Bromothiophen 2 Yl Acetic Acid Analogues

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Molecular Properties

Quantitative Structure-Property Relationship (QSPR) modeling serves as a powerful computational tool to predict the physicochemical properties of molecules based on their structural features. This approach is particularly valuable in the rational design of novel compounds by establishing a mathematical correlation between molecular descriptors and a specific property of interest.

The foundation of any QSPR model lies in the selection and calculation of molecular descriptors, which are numerical representations of a molecule's chemical information. These descriptors can be categorized into several types, including:

0D descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

1D descriptors: These are derived from the substructure of the molecule, such as the number of specific functional groups.

2D descriptors: These are calculated from the 2D representation of the molecule and include topological indices that describe molecular branching and connectivity.

3D descriptors: These are derived from the 3D coordinates of the atoms and include geometric and steric parameters.

Quantum-chemical descriptors: These are obtained from quantum mechanical calculations and provide insights into the electronic properties of the molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies.

For analogues of 2-(3-Bromothiophen-2-yl)acetic acid, a variety of descriptors can be calculated to build robust QSPR models. For instance, in a study on N-(aryl)-2-thiophene-2-ylacetamide derivatives, descriptors representing hydrogen acceptor groups and field effects were found to be significant in predicting the partition coefficient. asianpubs.orgasianpubs.org Similarly, for other thiophene (B33073) derivatives, descriptors like the Verloop L parameter, bond dipole moment, and Balaban topological index have been used to model biological activity. brieflands.com The selection of appropriate descriptors is a critical step and is often guided by the property being modeled and the chemical nature of the compounds under investigation.

Once a set of relevant molecular descriptors has been calculated, a predictive statistical model is developed to establish a quantitative relationship between these descriptors and the property of interest. Multiple Linear Regression (MLR) is a commonly employed statistical technique for this purpose, which generates a linear equation that relates the dependent variable (the property) to a set of independent variables (the descriptors). asianpubs.orgasianpubs.orgconicet.gov.ar

The robustness and predictive power of the developed QSPR model are assessed through rigorous validation procedures. Internal validation techniques, such as leave-one-out cross-validation (q²), are used to evaluate the model's stability. asianpubs.orgasianpubs.org External validation, where the model is used to predict the properties of a set of compounds not used in the model development, is crucial for assessing its real-world predictive ability. conicet.gov.ar A statistically significant QSPR model can then be used to reliably predict the properties of new, unsynthesized analogues of this compound, thereby guiding synthetic efforts towards compounds with desired characteristics.

For example, a hypothetical QSPR model for predicting the lipophilicity (-log P) of this compound analogues might take the following form, based on a study of similar compounds asianpubs.orgasianpubs.org:

-log P = c₀ + c₁ * (Descriptor A) + c₂ * (Descriptor B) + ...

Where c₀, c₁, and c₂ are coefficients determined from the regression analysis, and Descriptors A and B could represent properties like the number of hydrogen bond acceptors or a topological index.

Influence of Substituent Variations on Electronic and Optical Characteristics

The electronic and optical properties of thiophene-based molecules are highly tunable through the strategic introduction of various substituent groups. These modifications can alter the electron distribution within the molecule, thereby influencing key parameters such as the HOMO-LUMO energy gap and the absorption and emission spectra.

The HOMO-LUMO energy gap is a critical parameter that determines the electronic and optical properties of a molecule, including its color and reactivity. A smaller HOMO-LUMO gap generally corresponds to a more easily excitable molecule, leading to absorption at longer wavelengths. In donor-acceptor type conjugated polymers, strengthening the acceptor unit while keeping the donor unit the same tends to lower the LUMO level, while enhancing the donor strength for the same acceptor raises the HOMO level. arxiv.org

For analogues of this compound, the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at different positions on the thiophene ring or the acetic acid side chain can effectively modulate the HOMO-LUMO gap. For example, attaching an EDG to the thiophene ring would be expected to raise the HOMO energy level, thereby reducing the energy gap. Conversely, an EWG would lower the LUMO energy level, also leading to a smaller energy gap. The position of the substituent also plays a crucial role; a substituent at the 5-position of the thiophene ring, for instance, can have a more significant impact on the electronic properties due to its direct involvement in the π-conjugated system. numberanalytics.com

Table 1: Predicted Effect of Substituents on the HOMO-LUMO Energy Gap of this compound Analogues

| Substituent at 5-position | Substituent Type | Expected Effect on HOMO | Expected Effect on LUMO | Expected Change in HOMO-LUMO Gap |

| -OCH₃ | Electron-Donating | Increase | Minimal Change | Decrease |

| -NO₂ | Electron-Withdrawing | Minimal Change | Decrease | Decrease |

| -CN | Electron-Withdrawing | Minimal Change | Decrease | Decrease |

| -CH₃ | Weakly Electron-Donating | Slight Increase | Minimal Change | Slight Decrease |

This table is illustrative and based on general principles of substituent effects on conjugated systems.

The absorption and emission spectra of thiophene derivatives are directly influenced by their electronic structure, particularly the HOMO-LUMO gap. A smaller energy gap typically results in a bathochromic (red) shift in the absorption and emission maxima. nih.gov The introduction of different substituents can, therefore, be used to fine-tune the color of these compounds.

In a series of dithienophenazines with varying lengths of oligomeric thiophene units, it was observed that more extended π-systems exhibited a smaller optical gap and a red-shift in the absorption spectra. nih.gov Similarly, for diarylethene photoswitches, the addition of thiophene rings to the core structure induced a red-shift in the absorption maxima of the open forms. beilstein-journals.org The nature of the substituent also plays a significant role. For instance, in a study of bis(aminophenyl)substituted thiophene derivatives, the position and number of amino groups influenced the photoluminescent properties. semanticscholar.org

Table 2: Representative Absorption and Emission Data for Substituted Oligothiophenes

| Compound | Number of Thiophene Units | Substituents | Absorption λmax (nm) | Emission λmax (nm) |

| Quaterthiophene Derivative | 4 | Alkyl, Phenazine | ~350-450 | ~500 |

| Sexithiophene Derivative | 6 | Alkyl, Phenazine | ~400-500 | ~550 |

Data is generalized from findings on dithienophenazines. nih.gov

Chiroptical Properties and Stereochemical Control in Thiophene Systems

Chirality plays a crucial role in the properties and applications of many organic molecules. In thiophene-based systems, the introduction of chiral centers or the formation of chiral supramolecular structures can lead to unique chiroptical properties, which are studied using techniques like electronic circular dichroism (ECD).

The chiroptical response of chiral thiophene oligomers is highly sensitive to their aggregation state. bohrium.com In solution, these molecules may exhibit weak ECD signals, but upon aggregation in poor solvents or in thin films, they can form supramolecular chiral aggregates that show strong induced CD in the π–π* transition region. mdpi.com This phenomenon is attributed to the formation of well-ordered, helical structures.

The temperature can also have a significant impact on the chiroptical properties of thin films of chiral thiophene-based oligomers. nih.govbohrium.com For systems with a dominant intrinsic component of circular dichroism, the ECD spectrum may show little change with increasing temperature. However, for compounds where the chiroptical response is dominated by linear dichroism and linear birefringence contributions, an increase in temperature can lead to a reduction in the ECD signals. nih.gov

The stereochemistry of the building blocks can be used to control the properties of the resulting materials. For example, in thiol-yne click-hydrogels, the stereochemistry of the in situ-formed double bond can be controlled by adjusting the solvent polarity and base, leading to hydrogels with different mechanical properties despite having similar crosslinking densities. nih.gov This demonstrates the potential for stereochemical control in designing functional materials based on thiophene and other systems. The synthesis of regioregular optically active 3-substituted polythiophenes has also been shown to result in strong induced optical activity, provided the polymer is in an associated, near-coplanar form. tandfonline.com

Design and Synthesis of Chiral Thiophene-Based Compounds